molecular formula C7H14BrN B1343224 3-(Bromomethyl)-1-methylpiperidine CAS No. 41886-04-8

3-(Bromomethyl)-1-methylpiperidine

Cat. No.: B1343224
CAS No.: 41886-04-8
M. Wt: 192.1 g/mol
InChI Key: VZYZKPJAXWDZFT-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by a bromomethyl group attached to the third carbon of the piperidine ring and a methyl group attached to the nitrogen atom. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1-methylpiperidine typically involves the bromination of 1-methylpiperidine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows: [ \text{1-Methylpiperidine} + \text{NBS} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or bromine-containing reagents in the presence of catalysts can also be employed to achieve high yields and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding piperidine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form 3-methyl-1-methylpiperidine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products Formed:

    Substitution: 3-Azidomethyl-1-methylpiperidine.

    Oxidation: this compound N-oxide.

    Reduction: 3-Methyl-1-methylpiperidine.

Scientific Research Applications

3-(Bromomethyl)-1-methylpiperidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents targeting neurological disorders and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methylpiperidine depends on its application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or disrupt protein function, leading to therapeutic effects. The molecular targets and pathways involved vary based on the specific derivative or application.

Comparison with Similar Compounds

    3-(Chloromethyl)-1-methylpiperidine: Similar structure but with a chlorine atom instead of bromine.

    3-(Hydroxymethyl)-1-methylpiperidine: Contains a hydroxymethyl group instead of bromomethyl.

    3-(Aminomethyl)-1-methylpiperidine: Features an aminomethyl group in place of bromomethyl.

Uniqueness: 3-(Bromomethyl)-1-methylpiperidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and amino analogs. The bromine atom is a better leaving group, making it more reactive in nucleophilic substitution reactions. This property is advantageous in synthetic applications where high reactivity is desired.

Properties

IUPAC Name

3-(bromomethyl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYZKPJAXWDZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(Hydroxymethyl)-1-methylpiperidine (2 g, 15.5 mmoles) was dissolved in anhydrous acetonitrile (32 mL) and anhydrous pyridine (2.02 mL, 24.8 mmoles) was added and the solution was cooled to 0° C. Dibromotriphenylphosphorane (8.49 g, 20.2 mmoles) was added at 0° C. and the mixture was allowed to warm up to 25° C. and was stirred for 94 h. The mixture was evaporated to dryness and the residue was chromatographed on a silica gel column (30×5 cm) using gradient elution with dichloromethane, 35% diethyl ether in dichloromethane and 5–10% methanol in dichloromethane as the eluant to give 3-(bromomethyl)-1-methylpiperidine (3.13 g, 100%): FABMS: m/z 192.1 (MH+); δH (CDCl3) 1.52 (1H, m, CH2), 1.99 (2H, m, CH2), 2.43 (1H, m, CH2), 2.75 (2H, m, CH2), 2.82 (1H, m, CH), 2.86/2.88 (3H, s, NCH3), 3.42/3.49 (2H, dd, —CH2Br) and 3.56 ppm (2H, m, CH2); δC (CDCl3) CH3: 44.3; CH2: 22.1, 26.6, 35.4, 54.8, 58.2; CH: 34.6.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step Two
Quantity
8.49 g
Type
reactant
Reaction Step Three

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